3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-methylphenylmethyl group and a phenyl group
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, CDK2 inhibitors can halt cell cycle progression, preventing cell proliferation .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from dividing and proliferating .
Pharmacokinetics
The degree of lipophilicity of a compound can influence its ability to diffuse into cells
Result of Action
If this compound acts as a cdk2 inhibitor, it could potentially halt cell cycle progression, leading to a decrease in cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to achieve cyclization and form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein tyrosine kinases.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their enzyme inhibitory properties.
Indole derivatives: Indole-based compounds also exhibit a range of biological activities, including anticancer and antiviral properties
Uniqueness
3-[(4-methylphenyl)methyl]-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern on the thienopyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-9-15(10-8-14)11-22-13-21-18-17(12-24-19(18)20(22)23)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFIVTLZGSKKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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